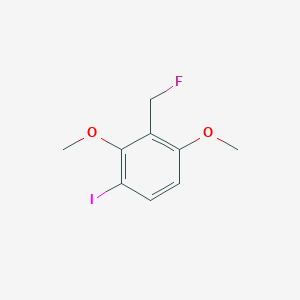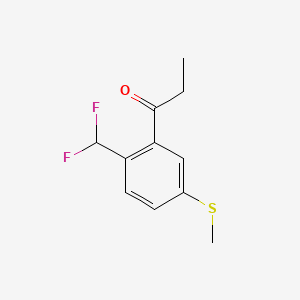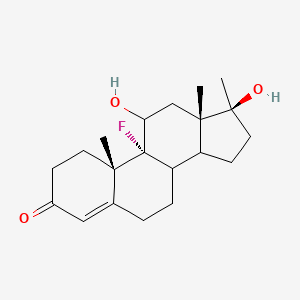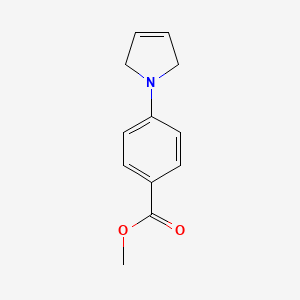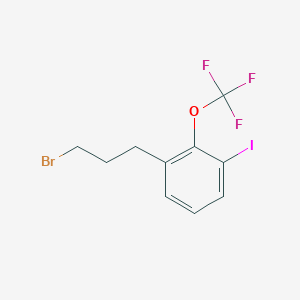
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Alkylation: Attachment of the 3-bromopropyl group to the benzene ring using Friedel-Crafts alkylation.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group via nucleophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to these targets. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-Bromo-2-(trifluoromethoxy)benzene: Lacks the 3-bromopropyl group, making it less complex.
1-Iodo-3-(trifluoromethoxy)benzene: Contains iodine and trifluoromethoxy but no bromopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H9BrF3IO |
|---|---|
Molekulargewicht |
408.98 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-6-2-4-7-3-1-5-8(15)9(7)16-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
PMTRUBMIHFNUBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)OC(F)(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


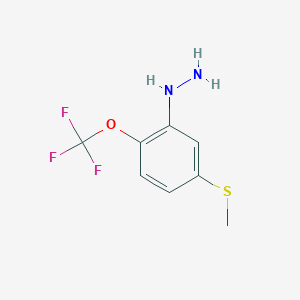
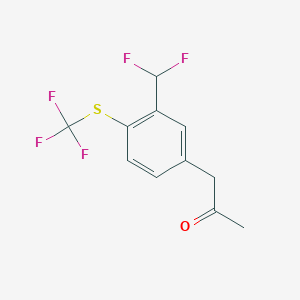
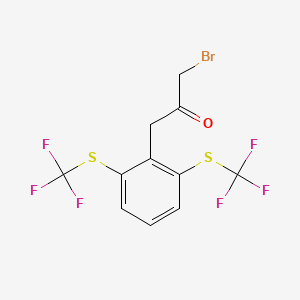




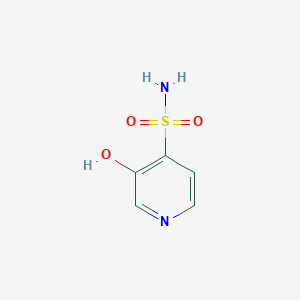
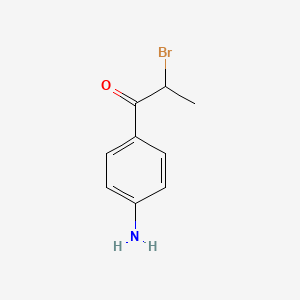
![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
